molecular formula C15H20ClNO B2928862 2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide CAS No. 1175648-47-1

2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide

Cat. No.: B2928862
CAS No.: 1175648-47-1
M. Wt: 265.78
InChI Key: ZSWOIRJDKWRORX-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide is a chemical compound with the molecular formula C15H20ClNO and a molecular weight of 265.78 . It is an important boronic acid derivative .


Synthesis Analysis

The compound is obtained by a five-step substitution reaction . The synthesis involves the modification of boronic acid pinacol esters with an N-cyclopropylbenzamide moiety . The structure of the compound was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .


Molecular Structure Analysis

The single crystal structure of the compound was determined by X-ray diffraction . The results show that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization . The molecular electrostatic potential and frontier molecular orbital of the compound were further studied using density functional theory .


Chemical Reactions Analysis

The compound is a boronic acid derivative and is involved in substitution reactions . Boronic acids are active as anticancer, antibacterial, and antiviral agents . They are also used as boron carriers suitable for neutron capture therapy .


Physical and Chemical Properties Analysis

The compound is a powder with a molecular weight of 265.78 . It has a storage temperature of room temperature . The InChI code of the compound is 1S/C15H20ClNO/c1-11(2)13-5-3-12(4-6-13)10-17(14-7-8-14)15(18)9-16/h3-6,11,14H,7-10H2,1-2H3 .

Scientific Research Applications

Metabolism Studies

  • Metabolism in Liver Microsomes : Acetochlor, a related compound to 2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide, has been studied for its metabolism in human and rat liver microsomes. These studies are significant for understanding the metabolic pathways and potential toxicological impacts of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Chemical Synthesis and Reactions

  • Polar Cycloaddition : Research on the treatment of related chloroacetamide compounds with 1,3-dienes in the presence of stannic chloride has been documented. This chemical reaction provides insights into the synthesis and thermal behavior of vinylcyclopropanes, which is valuable in the field of organic synthesis (Ishibashi, Okada, Nakatani, Ikeda, & Tamura, 1986).

Biological Activity

Conformational Analysis

  • Study of Conformations : Research on similar acetamides, like 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides, involves the study of their conformations using dipole moment method and quantum chemical calculations. These studies are essential for understanding the physical and chemical properties of such compounds (Ishmaeva, Alimova, Vereshchagina, Chachkov, Artyushin, & Sharova, 2015).

Environmental Impact

  • Occurrence in the Hydrologic System : The presence of acetochlor, a related chloroacetamide herbicide, in the hydrologic system has been studied, highlighting its environmental impact and distribution in the ecosystem (Kolpin, Nations, Goolsby, & Thurman, 1996).

Therapeutic Research

Safety and Hazards

The compound has been assigned the GHS pictograms GHS05 and GHS07 . The hazard statements associated with the compound are H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-[(4-propan-2-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO/c1-11(2)13-5-3-12(4-6-13)10-17(14-7-8-14)15(18)9-16/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWOIRJDKWRORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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